3-(tert-Butoxy)-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-5-fluorobenzoic acid: is an organic compound that features a tert-butoxy group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method involves the esterification of 5-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst.
Transesterification: Another approach is the transesterification of methyl 5-fluorobenzoate with tert-butyl alcohol using a base such as potassium tert-butoxide.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(tert-Butoxy)-5-fluorobenzoic acid can be converted to corresponding carboxylic acids.
Reduction: The compound can be reduced to 3-(tert-Butoxy)-5-fluorobenzyl alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials and polymers.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism by which 3-(tert-Butoxy)-5-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group in synthetic chemistry, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 3-(tert-Butoxy)-4-fluorobenzoic acid
- 3-(tert-Butoxy)-2-fluorobenzoic acid
- 3-(tert-Butoxy)-5-chlorobenzoic acid
Comparison:
- Uniqueness: The position of the fluorine atom in 3-(tert-Butoxy)-5-fluorobenzoic acid provides distinct reactivity patterns compared to its isomers and analogs.
- Reactivity: The presence of the tert-butoxy group offers steric hindrance, affecting the compound’s reactivity in substitution reactions.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly valuable in certain synthetic and industrial processes .
Properties
CAS No. |
1369915-63-8 |
---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |
InChI Key |
GSJUIDXAQUOVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.